(2R,3R,5R)-5-(4-Amino-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL (2R,3R,5R)-5-(4-Amino-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL
Brand Name: Vulcanchem
CAS No.: 156058-35-4
VCID: VC5258317
InChI: InChI=1S/C11H12F2N4O3/c12-11(13)7(19)6(3-18)20-10(11)17-2-1-5-8(14)15-4-16-9(5)17/h1-2,4,6-7,10,18-19H,3H2,(H2,14,15,16)/t6-,7-,10-/m1/s1
SMILES: C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)(F)F
Molecular Formula: C11H12F2N4O3
Molecular Weight: 286.239

(2R,3R,5R)-5-(4-Amino-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL

CAS No.: 156058-35-4

Cat. No.: VC5258317

Molecular Formula: C11H12F2N4O3

Molecular Weight: 286.239

* For research use only. Not for human or veterinary use.

(2R,3R,5R)-5-(4-Amino-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL - 156058-35-4

Specification

CAS No. 156058-35-4
Molecular Formula C11H12F2N4O3
Molecular Weight 286.239
IUPAC Name (2R,3R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4,4-difluoro-2-(hydroxymethyl)oxolan-3-ol
Standard InChI InChI=1S/C11H12F2N4O3/c12-11(13)7(19)6(3-18)20-10(11)17-2-1-5-8(14)15-4-16-9(5)17/h1-2,4,6-7,10,18-19H,3H2,(H2,14,15,16)/t6-,7-,10-/m1/s1
Standard InChI Key KOTYZNDUFWPNCY-BRDIYROLSA-N
SMILES C1=CN(C2=NC=NC(=C21)N)C3C(C(C(O3)CO)O)(F)F

Introduction

The compound "(2R,3R,5R)-5-(4-Amino-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL" is a structurally complex molecule that belongs to the pyrrolo[2,3-d]pyrimidine family. These compounds are widely studied for their biological activity, particularly in medicinal chemistry due to their potential as enzyme inhibitors and therapeutic agents. The molecular structure includes a tetrahydrofuran ring substituted with a 4-amino pyrrolopyrimidine core and fluorine atoms, which enhance its biochemical properties.

Structural Characteristics

The compound features:

  • Stereochemistry: Three chiral centers at positions 2, 3, and 5.

  • Key Functional Groups:

    • A hydroxymethyl group at position 2.

    • Two fluorine atoms at position 4.

    • An amino group on the pyrrolopyrimidine core.

These structural features contribute to its stability, reactivity, and potential biological activity.

PropertyValue
Molecular FormulaC10H11F2N5O3
Molecular WeightApproximately 287.22 g/mol
Key Functional GroupsHydroxymethyl, Amino, Difluorotetrahydrofuran

Biological Significance

Compounds containing pyrrolo[2,3-d]pyrimidine scaffolds have been extensively studied for their role in inhibiting enzymes like kinases and polymerases. The presence of the amino group enhances hydrogen bonding with biological targets such as receptor tyrosine kinases (RTKs), making this compound a candidate for anti-cancer or antiviral therapies.

Synthesis Pathways

While specific synthesis protocols for this compound are not readily available in the literature, related pyrrolo[2,3-d]pyrimidines are typically synthesized through:

  • Cyclocondensation Reactions: Between halomethyl ketones and diamino pyrimidines.

  • Fluorination Steps: Introduction of fluorine atoms using reagents like DAST (diethylaminosulfur trifluoride).

  • Chiral Resolution: To ensure stereochemical purity at the three chiral centers.

Potential Applications

  • Pharmacological Uses:

    • Inhibitor of vascular endothelial growth factor receptor (VEGFR) pathways.

    • Potential antiviral agent targeting polymerase interfaces in viruses like influenza.

  • Drug Development:

    • The difluoro-substituted tetrahydrofuran ring enhances lipophilicity and metabolic stability.

    • The amino group facilitates binding to active sites in enzymes.

Research Findings

Studies on similar compounds have shown:

  • Enhanced cytotoxicity against cancer cell lines when targeting RTKs.

  • Moderate inhibition of enzymes like VEGFR-1 and PDGFRβ (platelet-derived growth factor receptor-beta), which are critical in angiogenesis and tumor growth .

Biological ActivityObservation
VEGFR InhibitionModerate to strong binding affinity
CytotoxicityEffective against A431 cancer cell lines
Antiviral PotentialPromising docking results with viral targets

Challenges and Future Directions

  • Synthetic Complexity: The stereochemical requirements make large-scale synthesis challenging.

  • Limited Data: Further studies are needed to confirm its pharmacokinetics and toxicity profiles.

Future research should focus on optimizing the synthesis process and conducting detailed biological evaluations to explore its full therapeutic potential.

This article provides a comprehensive overview of "(2R,3R,5R)-5-(4-Amino-7H-pyrrolo[2,3-D]pyrimidin-7-YL)-4,4-difluoro-2-(hydroxymethyl)tetrahydrofuran-3-OL," emphasizing its structural significance and potential applications in medicinal chemistry.

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